5-Difluoromethyl-2-(trifluoromethyl)benzonitrile
Overview
Description
5-Difluoromethyl-2-(trifluoromethyl)benzonitrile is an organic compound characterized by the presence of both difluoromethyl and trifluoromethyl groups attached to a benzonitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the hydrolysis of benzonitrile with potassium carbonate (K₂CO₃) in the presence of hydrogen peroxide (H₂O₂) to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound often leverage large-scale chemical processes that ensure high yield and purity. These methods may include advanced catalytic systems and optimized reaction conditions to facilitate the efficient introduction of fluorine-containing groups onto the benzonitrile core .
Chemical Reactions Analysis
Types of Reactions
5-Difluoromethyl-2-(trifluoromethyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the benzonitrile core.
Substitution: The compound can undergo substitution reactions, where one or more functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂), reducing agents such as sodium borohydride (NaBH₄), and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
5-Difluoromethyl-2-(trifluoromethyl)benzonitrile has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: It is explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: The compound is utilized in the development of advanced materials with unique properties
Mechanism of Action
The mechanism by which 5-Difluoromethyl-2-(trifluoromethyl)benzonitrile exerts its effects involves interactions with specific molecular targets and pathways. The presence of fluorine atoms enhances the compound’s stability and reactivity, allowing it to interact with various enzymes and receptors. These interactions can modulate biological processes and lead to desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 3,5-Bis(trifluoromethyl)benzonitrile
- 2,4-Difluoromethylbenzonitrile
- 4-Trifluoromethylbenzonitrile
Uniqueness
5-Difluoromethyl-2-(trifluoromethyl)benzonitrile is unique due to the simultaneous presence of both difluoromethyl and trifluoromethyl groups, which impart distinct chemical and physical properties. This dual fluorination enhances the compound’s stability, lipophilicity, and potential biological activity compared to its analogs .
Properties
IUPAC Name |
5-(difluoromethyl)-2-(trifluoromethyl)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F5N/c10-8(11)5-1-2-7(9(12,13)14)6(3-5)4-15/h1-3,8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIWMWLHBVHKUBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)F)C#N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F5N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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